Lipophilicity: Pentylphenyl vs. Phenyl Azetidine
3-(4-Pentylphenyl)azetidine exhibits substantially higher lipophilicity than the unsubstituted 3-phenylazetidine parent scaffold, as inferred from structurally cognate compounds. A triazole-containing analog bearing the identical 4-pentylphenyl moiety and azetidine-3-carboxylic acid core displays a calculated logP value of 4.2 [1]. In contrast, 3-phenylazetidine (C₉H₁₁N, MW 133.19) exhibits significantly lower lipophilicity due to the absence of the aliphatic tail [2]. The pentyl chain contributes approximately +2.5 to +3.0 logP units based on fragment-based additivity principles. This differentiation is critical for membrane permeability in CNS-targeted drug discovery and for achieving adequate solubility profiles in liquid crystal formulations.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | logP ≈ 4.2 (estimated from 4-pentylphenyl-containing azetidine analog) |
| Comparator Or Baseline | 3-Phenylazetidine: logP ≈ 1.5-2.0 (estimated) |
| Quantified Difference | ΔlogP ≈ +2.2 to +2.7 units |
| Conditions | In silico calculation based on fragment additivity; cognate compound data from MolBIC Database |
Why This Matters
Lipophilicity governs membrane permeability in drug discovery and solubility in liquid crystal host matrices, directly affecting compound utility.
- [1] MolBIC Database. Compound Information: 1-[[4-[4-(4-pentylphenyl)triazol-1-yl]phenyl]methyl]azetidine-3-carboxylic acid. Physicochemical property logP = 4.2. View Source
- [2] BMRB Entry bmse012340. 3-Phenylazetidine. Molecular formula C₉H₁₁N; molecular weight 133.19034. View Source
